8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
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Overview
Description
8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a partially saturated naphthyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydro-2,7-naphthyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine derivatives.
Reduction Reactions: The compound can undergo reduction to form fully saturated naphthyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted naphthyridine derivatives.
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of fully saturated naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. Additionally, the naphthyridine ring system can interact with nucleic acids and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydro-1,6-naphthyridine
- 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
Uniqueness
8-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H9BrN2 |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h2,4,10H,1,3,5H2 |
InChI Key |
NUQKBHJGSYGXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CN=C2Br |
Origin of Product |
United States |
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